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Compound of Interest

Compound Name: SM1-71

Cat. No.: B8210266

For Researchers, Scientists, and Drug Development Professionals

SM1-71 is a multi-targeted kinase inhibitor, initially developed as a potent covalent inhibitor of
Transforming Growth Factor-f3-Activated Kinase 1 (TAK1). Its unique chemical scaffold,
featuring a 2,4-diaminopyrimidine core and an acrylamide "warhead", allows it to interact with a
broad range of kinases through both covalent and reversible binding mechanisms. This guide
provides a comprehensive overview of the selectivity profile of SM1-71 against various kinase
families, supported by experimental data, detailed methodologies, and visual representations of
relevant signaling pathways and workflows.

Quantitative Kinase Selectivity Data

The selectivity of SM1-71 has been extensively profiled across the human kinome. The
following tables summarize the inhibitory activity of SM1-71 against a panel of kinases,
highlighting its promiscuous nature while also indicating its preferred targets.

Covalent Inhibition Profile of SM1-71

SM1-71 demonstrates potent, time-dependent inhibition of several kinases by forming a
covalent bond with a cysteine residue within the kinase domain. The table below lists key
covalent targets and their corresponding IC50 values.
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Target Kinase IC50 (nM) Kinase Family

GAK 0.8 Serine/Threonine Kinase
YES1 0.8 Tyrosine Kinase

SRC 2 Tyrosine Kinase

AAK1 4.4 Serine/Threonine Kinase
LIMK1 5.4 Serine/Threonine Kinase
BMP2K 7.1 Serine/Threonine Kinase
MAP2K2 9.3 Serine/Threonine Kinase
MAP2K1 (MEK1) 10.4 Serine/Threonine Kinase
TAK1 (MAP3KT7) Ki =160 Serine/Threonine Kinase
ERK2 1090 Serine/Threonine Kinase

Table 1: Covalent targets of SM1-71 with corresponding IC50 or Ki values. Data compiled from
multiple sources.[1]

Reversible Inhibition Profile of SM1-71

In addition to its covalent targets, SM1-71 also exhibits reversible inhibition of several kinases.
The inhibitory activity against these kinases is comparable between SM1-71 and its reversible
analog, SM1-71-R, which lacks the reactive acrylamide group.[1]

Target Kinase Kinase Family
AURKA Serine/Threonine Kinase
PTK2 (FAK) Tyrosine Kinase
TEC Tyrosine Kinase
IGF1R Tyrosine Kinase
MET Tyrosine Kinase
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Table 2: Kinases reversibly inhibited by SM1-71.

Kinome Scan Selectivity Profile

A broad screening of SM1-71 against a panel of 468 human kinases at a concentration of 1 uM
revealed its extensive multi-targeted nature. The results are reported as a percentage of control
(% Citrl), where a lower value indicates stronger inhibition.

Kinase % Ctrl at 1 yM
SRC <10
YES1 <10
ABL1 <10
HCK <10
LCK <10
LYN <10
BTK <10
BLK <10
GAK <10
TAK1 <20
FGFR1 <20
... (@and over 80 other kinases) <35

Table 3: Selected results from a KinomeScan profiling of SM1-71 at 1 uM, demonstrating its
broad-spectrum inhibitory activity.[2]

Experimental Protocols

The data presented in this guide were generated using established biochemical and cellular
kinase assays. The following are detailed methodologies for key experiments.
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Biochemical Kinase Inhibition Assays (IC50

Determination)
Radiometric Kinase Assay ([33P]-ATP Filter Binding Assay):

This assay quantifies the transfer of a radiolabeled phosphate from [y-33P]ATP to a kinase-
specific substrate.

Reaction Setup: Kinase reactions are prepared in a total volume of 25 pL containing the
kinase, a specific substrate peptide, and a buffer solution (e.g., 50 mM Tris-HCI pH 7.5, 0.1
mM EGTA, 0.1% B-mercaptoethanol, 1 mg/mL BSA).

Inhibitor Addition: SM1-71 is serially diluted in DMSO and added to the reaction mixture.
Control reactions receive DMSO alone.

Initiation: The reaction is initiated by the addition of MgATP, containing [y-33P]ATP, at a
concentration at or below the Km for ATP for each specific kinase.

Incubation: The reaction is incubated for a defined period (e.g., 20-30 minutes) at a
controlled temperature (e.g., 30°C).

Termination and Spotting: The reaction is stopped by the addition of an acid (e.g., 0.5%
phosphoric acid). An aliquot of the reaction mixture is then spotted onto a P81
phosphocellulose filter paper.

Washing: The filter papers are washed multiple times with phosphoric acid to remove
unincorporated [y-33P]ATP.

Detection: The radioactivity retained on the filter paper, corresponding to the phosphorylated
substrate, is measured using a scintillation counter.

Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control.
IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

Kinome-wide Selectivity Profiling (KINOMEscan™)
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The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of
a compound with a large panel of kinases.

e Assay Principle: The assay measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is
tagged with DNA, and the amount of kinase bound to the solid support is quantified via
gPCR of the DNA tag.

o Assay Components: The three main components are the DNA-tagged kinase, an
immobilized ligand, and the test compound (SM1-71).

o Competition: SM1-71 is incubated with the kinase and the immobilized ligand. If SM1-71
binds to the kinase's active site, it will prevent the kinase from binding to the immobilized
ligand.

» Quantification: The amount of kinase remaining bound to the solid support is measured using
gPCR. A lower gPCR signal indicates a stronger interaction between the test compound and
the kinase.

o Data Reporting: The results are typically reported as a percentage of the DMSO control (%
Ctrl), where % Ctrl = (test compound signal - positive control signal) / (DMSO control signal -
positive control signal) x 100.

Signaling Pathway and Experimental Workflow
Diagrams
TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signaling
pathways. SM1-71 potently inhibits TAK1, thereby blocking downstream activation of NF-kB
and MAPKs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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